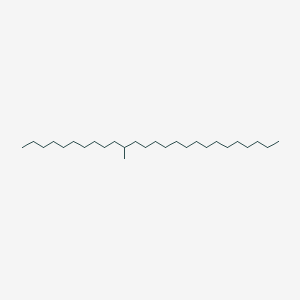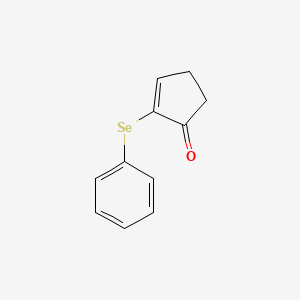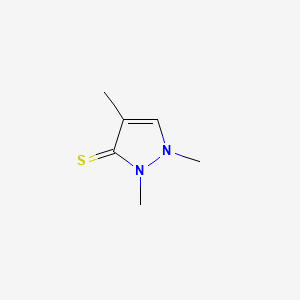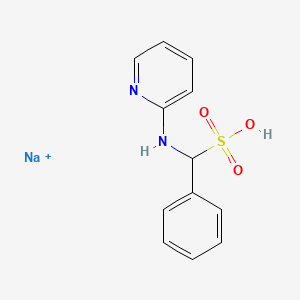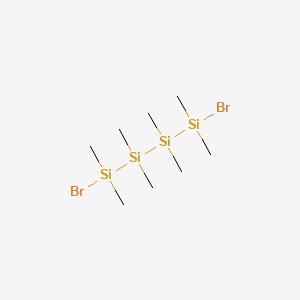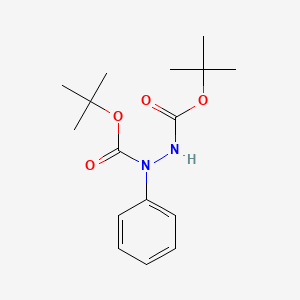
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a precursor containing the necessary functional groups, such as a chlorinated aniline derivative and a sulfur-containing reagent. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted dithiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism by which (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-phenyl-1,2,3-dithiazol-5-imine
- N-(2-Chlorophenyl)-1,2,3-dithiazol-5-imine
- 4-Chloro-1,2,3-dithiazol-5-imine
Uniqueness
(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the specific positioning of chlorine atoms and the dithiazole ring structure
Propiedades
Número CAS |
65342-97-4 |
|---|---|
Fórmula molecular |
C8H4Cl2N2S2 |
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
4-chloro-N-(2-chlorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-3-1-2-4-6(5)11-8-7(10)12-14-13-8/h1-4H |
Clave InChI |
RAQLBXCBWBKBRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


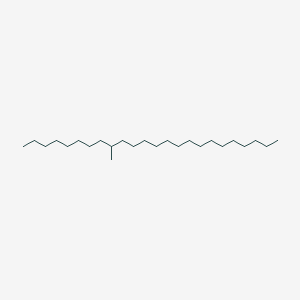
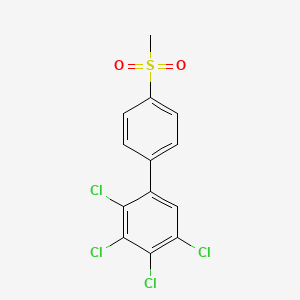

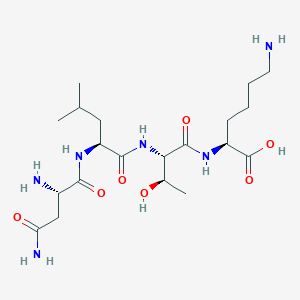
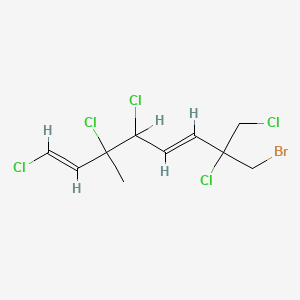

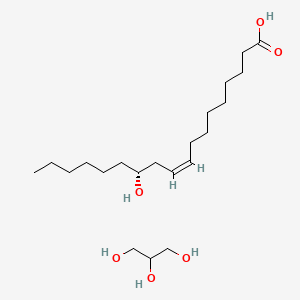
methanone](/img/structure/B14469765.png)
